4-(2,4-difluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
4-(2,4-Difluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol is a heterocyclic compound that features a unique combination of pyrimidine and pyrazolo[3,4-b]pyridine moieties. This compound is of significant interest due to its potential therapeutic applications and its role as a scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-difluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
4-(2,4-Difluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,4-difluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol involves its interaction with specific molecular targets. This compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer .
Comparison with Similar Compounds
Similar Compounds
Voriconazole Related Compound D: Shares structural similarities with 4-(2,4-difluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol and is used as a reference standard in pharmaceutical research.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various modifications, making it a versatile scaffold in drug discovery .
Properties
Molecular Formula |
C17H13F2N5O |
---|---|
Molecular Weight |
341.31 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)-3-methyl-1-pyrimidin-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C17H13F2N5O/c1-9-15-12(11-4-3-10(18)7-13(11)19)8-14(25)22-16(15)24(23-9)17-20-5-2-6-21-17/h2-7,12H,8H2,1H3,(H,22,25) |
InChI Key |
LMOOHOZJQJVIIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=C(C=C(C=C3)F)F)C4=NC=CC=N4 |
Origin of Product |
United States |
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